Prodelphinidin B1 Antitumor Potency vs. Prodelphinidin B3 and EGCG in PC‑3 Prostate Cancer Cells
In the same PC‑3 prostate cancer cell viability assay, synthetic prodelphinidin B1 exhibited IC₅₀ values in the range of 25–40 µM, exceeding the inhibitory potency of both epigallocatechin gallate (EGCG; IC₅₀ ≈ 50 µM) and prodelphinidin B3 (IC₅₀ > 50 µM) [1]. The head‑to‑head comparison was performed under identical cell‑culture conditions using MTT and direct cell‑count endpoints, ensuring that the observed differential is not attributable to assay‑to‑assay variability [1].
| Evidence Dimension | Cytotoxicity IC₅₀ against human PC‑3 prostate cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 25–40 µM |
| Comparator Or Baseline | EGCG (IC₅₀ ≈ 50 µM); Prodelphinidin B3 (IC₅₀ > 50 µM) |
| Quantified Difference | Prodelphinidin B1 is approximately 1.3‑ to 2‑fold more potent than EGCG and at least 1.5‑fold more potent than prodelphinidin B3 |
| Conditions | PC‑3 human prostate cancer cell line; MTT and cell‑count viability endpoints; 48‑h exposure |
Why This Matters
For researchers selecting a prodelphinidin standard for antitumor studies, prodelphinidin B1 offers a verified potency advantage over the more commonly available EGCG and the structurally analogous prodelphinidin B3, directly impacting dose‑response sensitivity and assay window.
- [1] Fujii, W., Toda, K., Matsumoto, K., Kawaguchi, K., Kawahara, S., Hattori, Y., Fujii, H., & Makabe, H. (2013). Syntheses of prodelphinidin B1, B2, and B4 and their antitumor activities against human PC‑3 prostate cancer cell lines. Tetrahedron Letters, 54(52), 7188–7192. https://doi.org/10.1016/j.tetlet.2013.10.134 View Source
